molecular formula C4H11N B120458 N-Methylpropylamine CAS No. 627-35-0

N-Methylpropylamine

Cat. No.: B120458
CAS No.: 627-35-0
M. Wt: 73.14 g/mol
InChI Key: GVWISOJSERXQBM-UHFFFAOYSA-N
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Description

N-Methylpropylamine is an organic compound with the chemical formula C4H11N. It is a secondary amine, meaning it has a nitrogen atom bonded to one hydrogen atom and two alkyl groups. The compound is a clear, colorless liquid with a characteristic amine odor. It is used in various chemical processes and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylpropylamine can be synthesized through several methods. One common method involves the reaction of propylamine with formaldehyde and hydrogen in the presence of a catalyst. This process is known as reductive amination. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors. This method involves the continuous feeding of reactants (propylamine and formaldehyde) and hydrogen gas into a reactor containing a suitable catalyst, such as palladium on carbon. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions: N-Methylpropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.

    Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl-N-methylpropylamines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, temperature range of 20-50°C.

    Reduction: Lithium aluminum hydride, temperature range of 0-25°C.

    Substitution: Alkyl halides, temperature range of 50-100°C.

Major Products:

    Oxidation: this compound oxide.

    Reduction: this compound hydride.

    Substitution: N-Alkyl-N-methylpropylamines.

Scientific Research Applications

N-Methylpropylamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of active pharmaceutical ingredients and as an intermediate in the production of drugs.

    Industry: It is used as a solvent, corrosion inhibitor, and in the production of surfactants and rubber chemicals.

Mechanism of Action

The mechanism of action of N-Methylpropylamine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

N-Methylpropylamine can be compared with other similar compounds, such as:

    N-Methylbutylamine: Similar structure but with a longer alkyl chain.

    N-Ethylpropylamine: Similar structure but with an ethyl group instead of a methyl group.

    N,N-Dimethylpropylamine: Similar structure but with two methyl groups attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific combination of a methyl and a propyl group attached to the nitrogen atom, which gives it distinct chemical and physical properties compared to other amines.

Properties

IUPAC Name

N-methylpropan-1-amine
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InChI

InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWISOJSERXQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H11N
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DSSTOX Substance ID

DTXSID50211760
Record name N-Methyl-N-propylamine
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Molecular Weight

73.14 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-N-propylamine
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Vapor Pressure

141.0 [mmHg]
Record name N-Methyl-N-propylamine
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CAS No.

627-35-0
Record name N-Methyl-N-propylamine
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Record name N-Methyl-N-propylamine
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Record name N-Methylpropylamine
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Record name N-METHYL-N-PROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Methylpropylamine in biosilicification processes, particularly in diatoms?

A: this compound units form the backbone of long-chain polyamines (LCPAs) found in diatoms. [] These LCPAs are believed to play a crucial role in the formation and patterning of silica structures within these organisms. [] Specifically, choline, a compound structurally similar to this compound, has been studied in the context of silica deposition. Research suggests that octasilicate anions, formed during the dissolution of rice hull ash with choline hydroxide, may mimic intermediates involved in silica transport and deposition in diatoms. []

Q2: How does the structure of this compound relate to its function in silica deposition?

A: The specific arrangement of this compound units within LCPAs is thought to be crucial for their interaction with silica precursors. [] While the exact mechanism is still under investigation, it's proposed that these LCPAs facilitate the controlled nucleation and aggregation of silica, leading to the intricate patterns observed in diatom frustules. [, ]

Q3: What analytical techniques are used to study this compound and related LCPAs in biological samples?

A: A novel liquid chromatography method paired with electrospray ionization mass spectrometry (LC/ESI-MS) has been developed to separate, detect, and analyze underivatized LCPAs, including those containing this compound units. [] This method allows for improved characterization and quantification of these molecules in complex mixtures extracted from sources like diatom-rich sediments. []

Q4: Beyond biosilicification, are there other biological applications of this compound derivatives?

A: Yes, fluorescent-tagged amines derived from this compound have shown promise in staining silica structures both in vitro and in vivo. [] These derivatives offer a valuable tool for visualizing and studying biosilicification processes in real-time.

Q5: Are there any known toxicological concerns associated with this compound or its derivatives?

A: While this compound itself hasn't been extensively studied for toxicity, a related aliphatic triamine, 3,3'-methyliminobis-(this compound), has been shown to cause lesions in the hypothalamus and medulla oblongata of rats, mice, and gerbils. [] This finding highlights the potential for neurotoxicity with certain structural analogs of this compound and emphasizes the need for careful evaluation of related compounds.

Q6: Can this compound derivatives be used as catalysts in organic synthesis?

A: Research indicates that this compound supported on mesoporous silica (MCM-41) can catalyze the in situ generation of trifluoroacetaldehyde from its hemiacetal and facilitate a subsequent syn-selective direct aldol reaction with cyclic ketones. [] This finding suggests potential applications of this compound derivatives in organic synthesis, particularly for reactions involving unstable aldehydes.

Q7: Are there any known synthetic routes to access this compound and its derivatives?

A: Several synthetic approaches have been explored for this compound derivatives. One method involves a Mannich reaction using 2-methyl-3-butyn-2-ol, formaldehyde, and a secondary amine, followed by elimination of acetone. [] Another approach utilizes the reaction of a 5-oxa-7,8a-diazaperhydroazulen-8-one with diethylzinc, followed by reduction, to yield optically active this compound derivatives. []

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